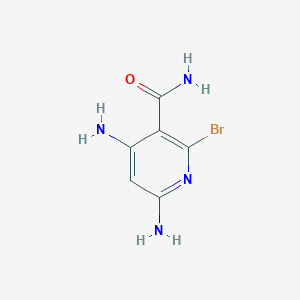

4,6-Diamino-2-bromonicotinamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7BrN4O |

|---|---|

Peso molecular |

231.05 g/mol |

Nombre IUPAC |

4,6-diamino-2-bromopyridine-3-carboxamide |

InChI |

InChI=1S/C6H7BrN4O/c7-5-4(6(10)12)2(8)1-3(9)11-5/h1H,(H2,10,12)(H4,8,9,11) |

Clave InChI |

QCKPYSFCTMMJPB-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(N=C1N)Br)C(=O)N)N |

Origen del producto |

United States |

Chemical Transformations and Derivatization Strategies of 4,6 Diamino 2 Bromonicotinamide

Cyclization Reactions for Fused Heterocyclic Systems

The ortho-disposed amino and carboxamide groups on the pyridine (B92270) ring of 4,6-Diamino-2-bromonicotinamide are well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are fundamental in constructing compounds with potential biological activities.

Formation of Pyrido[4,3-d]pyrimidine (B1258125) Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds, often involves the cyclization of appropriately substituted pyrimidines. These compounds are of significant interest due to their diverse biological activities, including their roles as inhibitors of enzymes like acetylcholinesterase and their potential as anticancer and antitubercular agents. The general strategy for forming the pyridine ring in these systems involves the addition of a three-carbon or two-carbon unit to a 4-aminopyrimidine (B60600) precursor.

While direct examples involving this compound are not extensively detailed in the provided search results, the structural analogy to 4-aminopyrimidine derivatives suggests its potential as a precursor for pyrido[4,3-d]pyrimidine systems. The amino groups on the pyridine ring can react with various reagents to build the fused pyrimidine (B1678525) ring.

Reactions with Orthoesters (e.g., Triethylorthoformate, Triethylorthoacetate)

Orthoesters, such as triethylorthoformate, are valuable reagents in organic synthesis for the construction of heterocyclic compounds. researchgate.net They can react with diamines in one-pot, multi-component reactions to form a variety of products. researchgate.netmdpi.com For instance, the reaction of diamines with triethylorthoformate and diethyl phosphite (B83602) has been studied in detail. nih.govresearchgate.net In the case of 1,3- and 1,4-diamines, both amino groups typically react. nih.gov However, with 1,2-diamines, often only one amino group participates in the reaction, which is attributed to the formation of an intramolecular hydrogen bond that deactivates the second amino group. nih.gov

Given the structure of this compound, its reaction with orthoesters like triethylorthoformate could proceed in a similar fashion. The two amino groups could potentially react to form fused heterocyclic structures. The specific outcome would likely depend on the reaction conditions and the relative reactivity of the two amino groups.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring of this compound is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the chemical space accessible from this starting material.

Aromatic Nucleophilic Substitution at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. youtube.commasterorganicchemistry.com This reaction typically occurs when a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov

In the context of this compound, the bromine atom can be displaced by various nucleophiles. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack. The rate and feasibility of the SNAr reaction are influenced by the nature of the nucleophile and the presence of activating groups on the ring. masterorganicchemistry.comyoutube.com

Table 1: Key Aspects of Nucleophilic Aromatic Substitution

| Feature | Description |

| Mechanism | Typically a two-step addition-elimination process. youtube.comnih.gov |

| Intermediate | Involves the formation of a resonance-stabilized carbanion (Meisenheimer complex). youtube.comnih.gov |

| Leaving Group | A halogen, such as bromine, is displaced. youtube.comyoutube.com |

| Activating Groups | Electron-withdrawing groups on the aromatic ring enhance the reaction rate. masterorganicchemistry.com |

| Nucleophile | A variety of nucleophiles can be employed to introduce different functionalities. |

Derivatization for Analytical Applications

Chemical derivatization is a widely used technique in analytical chemistry to improve the detectability and chromatographic properties of target compounds. uvic.ca For a molecule like this compound, the amine functional groups are primary targets for derivatization.

Reagents and Methodologies for Modification of Amine Functional Groups

A variety of reagents and methodologies are available for the chemical modification of amine functional groups in peptides and proteins, and these principles can be applied to smaller molecules as well. nih.govnih.gov These methods aim to alter the properties of the amine groups for easier detection and analysis.

Common derivatization strategies for amines include:

Reductive Dimethylation: This process involves the reaction of primary and secondary amines with formaldehyde (B43269) in the presence of a reducing agent. nih.gov

Acylation: Amines can be acylated using various reagents to introduce specific tags or alter their polarity. nih.gov

Reaction with Labeling Reagents: Reagents like dansyl chloride and 2,4-dinitro-1-fluorobenzene are used to introduce fluorescent or UV-active groups, respectively, enhancing detection by HPLC or other analytical techniques. nih.govnih.gov

The choice of derivatizing reagent depends on the analytical technique being employed and the specific properties that need to be modified. nih.gov For instance, derivatization is crucial for gas chromatography (GC) analysis of amines to decrease their polarity and make them more volatile. nih.gov In liquid chromatography (LC), derivatization is often used to improve detection limits. mdpi.com

Table 2: Common Derivatization Reagents for Amines

| Reagent | Purpose | Analytical Technique |

| Formaldehyde (with reducing agent) | Reductive dimethylation | Mass Spectrometry |

| Dansyl Chloride | Introduces a fluorescent tag | HPLC with Fluorescence Detection |

| 2,4-Dinitro-1-fluorobenzene (Sanger's reagent) | Introduces a UV-active tag | HPLC with UV Detection masterorganicchemistry.com |

| Benzoyl Chloride | Increases stability and allows for UV detection | HPLC with UV Detection nih.gov |

Derivatization for Improved Chromatographic and Spectrometric Analysis

Compounds like this compound, which possess primary amine groups, often require derivatization prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govactascientific.com Derivatization is a chemical modification process that alters the analyte's physicochemical properties to enhance its analytical performance. actascientific.commdpi.com The primary goals are to improve detection sensitivity, enhance chromatographic separation, and increase the volatility of the analyte for GC analysis. nih.gov

For spectrometric analysis, derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving its detectability by UV-Vis or fluorescence detectors. semanticscholar.org In mass spectrometry (MS), derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, aiding in structural elucidation. nih.gov

The two primary amino groups of this compound are the main targets for derivatization. A variety of reagents are known to react specifically with primary amines to yield stable, detectable products.

Table 1: Common Derivatizing Agents for Primary Amines and Their Analytical Advantages

| Derivatizing Agent | Reaction Target | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Isoindole | Highly fluorescent, enabling sensitive detection in HPLC. nih.govactascientific.comnih.gov |

| Dansyl Chloride | Primary and Secondary Amines | Dansyl Sulfonamide | Fluorescent derivative, commonly used in reversed-phase HPLC. |

| Fluorescamine | Primary Amines | Pyrrolinone | Forms a fluorescent product; the reagent itself is non-fluorescent. actascientific.com |

| Ninhydrin | Primary Amines | Ruhemann's Purple | Forms a colored product, allowing for spectrophotometric detection. actascientific.comsemanticscholar.org |

| Silylating Agents (e.g., BSTFA) | Amines, Amides | Silyl derivative | Increases volatility and thermal stability for GC analysis. nih.gov |

| Acylating Agents (e.g., TFAA) | Amines, Amides | Acyl derivative | Increases volatility for GC analysis and can improve chromatographic peak shape. nih.gov |

The reaction with OPA, for instance, proceeds rapidly at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is ideal for sensitive quantification in complex biological matrices. nih.govnih.gov For GC analysis, the amine and amide protons would need to be replaced with more stable, less polar groups through silylation or acylation to increase the compound's volatility. nih.gov

Mechanistic Investigations of Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the amide, the two amines, and the bromo substituent, all attached to an electron-deficient pyridine ring.

Amide Hydrolysis and Formation Mechanisms

The amide group of the nicotinamide (B372718) moiety can undergo hydrolysis to yield 4,6-diamino-2-bromonicotinic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base. allen.in

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.in A tetrahedral intermediate is formed, which then collapses, with the protonated amino group acting as a good leaving group (as ammonia) to form the carboxylic acid. allen.in Studies on the hydrolysis of nicotinamide in hydrochloric acid provide a well-established model for this mechanism. acs.org

Base-Catalyzed Hydrolysis: In basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient carbonyl carbon. allen.in This also forms a tetrahedral intermediate. The intermediate then expels the amide ion (NH₂⁻) as a leaving group. The amide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. allen.in

Table 2: Key Steps in Amide Hydrolysis Mechanisms

| Mechanism | Step 1 | Step 2 | Step 3 | Products |

|---|---|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen | Nucleophilic attack by water | Elimination of ammonia from tetrahedral intermediate | Carboxylic acid + Ammonia |

| Base-Catalyzed | Nucleophilic attack by hydroxide ion | Formation of tetrahedral intermediate | Elimination of amide ion, followed by proton transfer | Carboxylate anion + Ammonia |

Amine Reactivity Profiles (e.g., Protonation, Addition Reactions)

The two amino groups at positions 4 and 6 significantly influence the electronic properties of the pyridine ring. As strong electron-donating groups, they increase the electron density of the ring and enhance its basicity.

Protonation: The amino groups are basic and can be readily protonated in acidic media to form ammonium (B1175870) salts. The pyridine ring nitrogen is generally less basic than the exocyclic amino groups in diaminopyridines due to the electron-donating resonance effect of the amino substituents. The specific pKa values would determine the exact protonation sequence.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atoms of the amino groups makes them effective nucleophiles. They can participate in various reactions, including:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form substituted amines and amides, respectively.

Nucleophilic Substitution: The amino groups can act as nucleophiles to displace leaving groups on other molecules. Research on the reaction of 4-chloropyridine (B1293800) with amines to form substituted 4-aminopyridines demonstrates the nucleophilic character of amines in this context. researchgate.net

Reactions with Aldehydes and Ketones: Formation of Schiff bases (imines) through condensation reactions.

The reactivity of these amines is a key aspect of their chemical behavior, allowing for a wide range of derivatization and synthetic transformations. nih.gov

Halogen Reactivity within Pyridine Ring Systems

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halogens on a pyridine ring is significantly influenced by their position relative to the ring nitrogen and the nature of other substituents.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Halogens at the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack because the electron-withdrawing ring nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. The reaction typically proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate.

Elimination: The bromine atom is expelled as a bromide ion, restoring the aromaticity of the ring.

The presence of two strong electron-donating amino groups at the 4- and 6-positions increases the electron density of the ring, which would generally be expected to decrease the rate of nucleophilic substitution. However, the inherent activation provided by the ring nitrogen at the 2-position still allows for these reactions to occur, often under specific conditions. The reactivity of 2-bromopyridine (B144113) itself, which readily reacts with organolithium reagents, highlights the lability of the halogen at this position. wikipedia.org The general reactivity of halogens decreases down the group (F > Cl > Br > I) in many contexts, but in SNAr, the C-X bond-breaking step is also important, making reactivity patterns more complex. studymind.co.uksavemyexams.com

Spectroscopic and Structural Elucidation of 4,6 Diamino 2 Bromonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the structure of 4,6-Diamino-2-bromonicotinamide, several distinct proton signals are expected.

The pyridine (B92270) ring contains a single proton at the C-5 position. Its chemical shift is influenced by the strong electron-donating effects of the two ortho-amino groups. The protons on the amino (NH₂) and amide (CONH₂) groups are exchangeable and their signals are often broad, with chemical shifts that are sensitive to solvent, temperature, and concentration. chemicalbook.com

Expected ¹H NMR Spectral Data: The following table outlines the predicted chemical shifts (δ) for the protons in this compound, typically measured in a solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Aromatic) | 6.0 - 6.5 | Singlet (s) | 1H |

| 4-NH₂ (Amino) | 6.5 - 7.0 | Broad Singlet (br s) | 2H |

| 6-NH₂ (Amino) | 7.0 - 7.5 | Broad Singlet (br s) | 2H |

| -CONH₂ (Amide) | 7.5 - 8.0 | Broad Singlet (br s) | 2H |

| Note: Chemical shifts are predictive and can vary based on experimental conditions. |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In broadband-decoupled spectra, each carbon signal typically appears as a singlet, simplifying interpretation. chemicalbook.com The chemical shifts in this compound are determined by the substituents on the pyridine ring. The carbons bonded to electronegative atoms (N, O, Br) and the carbonyl carbon are expected to be significantly downfield. chemicalbook.comajol.info

Expected ¹³C NMR Spectral Data: The table below presents the predicted chemical shifts for the six distinct carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 95 - 105 |

| C-3 | 108 - 118 |

| C-2 | 140 - 150 |

| C-4 | 155 - 162 |

| C-6 | 160 - 168 |

| -C=O (Amide) | 168 - 175 |

| Note: Chemical shifts are predictive and based on substituent effects in similar pyridine systems. |

HMBC is a two-dimensional NMR technique that reveals long-range (typically 2-4 bond) correlations between protons and carbons. This is invaluable for piecing together the molecular structure by connecting fragments. For this compound, HMBC would definitively establish the positions of the substituents on the pyridine ring.

Key Expected HMBC Correlations:

H-5 Proton: Would show correlations to the carbons two bonds away (C-4 and C-6) and the carbon three bonds away (C-3).

Amide (CONH₂) Protons: Would correlate to the carbonyl carbon (-C=O) (2-bond) and the C-3 carbon of the ring (3-bond).

Amino (4-NH₂ and 6-NH₂) Protons: Would show correlations to their attached carbons (C-4 and C-6, respectively) and adjacent carbons in the ring.

These correlations would confirm the 2, 3, 4, and 6 substitution pattern of the nicotinamide (B372718) scaffold.

Dynamic NMR (DNMR) is used to study time-dependent molecular processes like conformational changes. A key dynamic feature of this compound is the restricted rotation around the C-N bond of the primary amide group due to its partial double-bond character.

At low temperatures, this rotation is slow on the NMR timescale, causing the two amide protons to be in chemically distinct environments (one cis and one trans to the carbonyl oxygen). This would result in two separate signals in the ¹H NMR spectrum. As the temperature increases, the rotation becomes faster. Eventually, the two signals broaden and coalesce into a single, time-averaged broad singlet. Studying these changes allows for the calculation of the energy barrier to rotation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its primary amino and primary amide groups, as well as vibrations from the substituted aromatic ring. chemicalbook.comresearchgate.net The C-Br stretch is also expected in the fingerprint region. orgchemboulder.com

Expected IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | Amine (NH₂) & Amide (NH₂) | 3100 - 3500 | Medium-Strong, Multiple Bands |

| C=O Stretch | Amide I Band | 1650 - 1680 | Strong |

| N-H Bend | Amide II Band / Amine Scissoring | 1580 - 1640 | Medium-Strong |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium, Multiple Bands |

| C-Br Stretch | Bromoalkane | 515 - 690 | Medium-Weak |

| Note: Frequencies are typical ranges and can be influenced by the overall molecular structure and sample state. |

The N-H stretching region would likely appear as a complex set of overlapping bands due to the presence of two primary amino groups and one primary amide group. The strong carbonyl absorption is a key diagnostic feature for the amide functionality.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.

No specific high-resolution mass spectrometry (HRMS) data for this compound has been found in published studies. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For a molecule with the chemical formula C₆H₆BrN₄O, the theoretical exact mass could be calculated, and HRMS would be used to verify this value experimentally, typically to within a few parts per million (ppm), confirming the chemical formula and providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives.

There are no available studies detailing the analysis of this compound derivatives by gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the amino and amide functional groups, direct analysis by GC-MS would likely be challenging without derivatization. A common strategy would involve silylation to increase the volatility of the compound, making it amenable to GC analysis. The resulting mass spectrum of the derivatized compound would then provide information on its fragmentation pattern, aiding in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Specific UV-Vis absorption spectra for this compound, which would reveal information about its electronic transitions, are not documented. The UV-Vis spectrum is influenced by the chromophores within the molecule, in this case, the substituted pyridine ring. The presence of amino and bromo substituents, along with the carboxamide group, would be expected to influence the wavelength of maximum absorption (λmax) compared to the parent nicotinamide structure. The study of its UV-Vis spectrum in different solvents could also provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*).

X-ray Crystallography for Solid-State Molecular Architecture.

A definitive crystal structure of this compound determined by X-ray crystallography has not been reported in the crystallographic databases. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding networks formed by the amino and amide groups, which are critical for understanding the compound's physical properties and how it packs in a crystal lattice. While crystal structures of other nicotinamide derivatives have been determined, this specific information is lacking for this compound.

Computational and Theoretical Investigations of 4,6 Diamino 2 Bromonicotinamide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations for 4,6-diamino-2-bromonicotinamide would reveal key aspects of its electronic makeup, including the distribution of electrons and the energies of molecular orbitals.

Optimizing the geometry of the molecule is the first step, after which properties like total energy, bond lengths, bond angles, and dihedral angles can be calculated. These parameters provide a detailed three-dimensional picture of the molecule's most stable conformation.

Illustrative Data: Optimized Geometric Parameters

Since specific published data for this compound is not available, the following table represents a hypothetical set of optimized geometric parameters that could be obtained from a DFT calculation, for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-Br | 1.90 Å |

| Bond Length | C3-C(O)NH2 | 1.50 Å |

| Bond Length | C4-NH2 | 1.36 Å |

| Bond Length | C6-NH2 | 1.36 Å |

| Bond Angle | N1-C2-C3 | 122.0° |

| Bond Angle | C3-C4-N | 118.5° |

| Dihedral Angle | C2-C3-C(O)-N | 30.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Illustrative Data: FMO Energies

The following table provides hypothetical energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) - Illustrative |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Reactivity Indices Determination

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and electrophilicity (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Illustrative Data: Global Reactivity Indices

This table presents hypothetical values for the global reactivity indices of the target compound.

| Reactivity Index | Definition | Calculated Value (Illustrative) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 eV |

| Electrophilicity Index (ω) | χ^2 / (2η) | 2.66 eV |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative regions (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atoms of the amino groups and the oxygen atom of the carboxamide group.

Positive regions (blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino groups.

An MEP analysis would provide a clear visual guide to the reactive sites of the molecule.

Dipole Moment Calculations

Illustrative Data: Dipole Moment

A hypothetical calculated dipole moment for this compound is shown below.

| Component | Dipole Moment (Debye) - Illustrative |

| µ_x | 1.5 |

| µ_y | 2.8 |

| µ_z | 0.5 |

| Total Dipole Moment (µ) | 3.2 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanical studies often focus on a static, optimized structure, molecules are in constant motion. Conformational analysis and molecular dynamics simulations explore this dynamic nature.

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation around single bonds, particularly the C-C bond connecting the nicotinamide (B372718) side chain to the pyridine (B92270) ring. This analysis helps to determine the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a more detailed view of the molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in different environments, such as in solution. These simulations can elucidate its structural flexibility, conformational changes, and interactions with solvent molecules, which are crucial for understanding its behavior in a biological or chemical system.

Theoretical Studies on Reaction Pathways and Mechanisms

Computational and theoretical chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, a wealth of research on the reaction mechanisms of the core 2-aminopyridine (B139424) scaffold provides significant insights into its reactivity. These studies are crucial for understanding and predicting the behavior of this compound in synthetic transformations, especially in the construction of fused heterocyclic systems such as pyridopyrimidines.

Theoretical investigations into the cyclization reactions of 2-aminopyridines have shed light on the roles of various reagents, catalysts, and the sequence of bond-forming events. These studies often explore different potential pathways to determine the most energetically favorable route, thus providing a detailed picture at the molecular level.

One area of significant theoretical investigation has been the cyclization of 2-aminopyridines to form imidazo[1,2-a]pyridines and related fused systems. These studies often involve the reaction of the binucleophilic 2-aminopyridine with various synthons. For instance, theoretical calculations have been employed to understand the reaction mechanism between 2-aminopyridine and reagents like mucobromic acid, demonstrating the utility of computational methods in predicting reaction outcomes. researchgate.netbenthamscience.com

In a similar vein, DFT calculations have been instrumental in clarifying the mechanism of N-Bromosuccinimide (NBS) promoted synthesis of imidazo[1,2-a]pyridines. nih.gov Such studies have explored the different possible roles of NBS and the sequence of events, including nucleophilic attack, cyclization, and aromatization. The calculations can help to distinguish between different plausible mechanisms, for example, whether the reaction proceeds via initial bromination of the aminopyridine or the reaction partner. nih.gov

Furthermore, computational studies have been used to understand the role of catalysts in promoting the cyclization of 2-aminopyridine derivatives. For example, in the synthesis of highly substituted 2-aminopyridines, DFT calculations have demonstrated the key roles of transition metal catalysts (like Rhodium) and bases in the cyclization step. nih.govresearchgate.net These theoretical models can reveal the structure of key intermediates and transition states, providing a rationale for the observed reactivity and selectivity. nih.govresearchgate.net

The insights gained from these theoretical studies on the 2-aminopyridine system can be extrapolated to understand the reaction pathways of this compound. The presence of the amino groups at positions 4 and 6, the bromo substituent at position 2, and the nicotinamide group at position 3 will undoubtedly influence the electronic properties and steric environment of the pyridine ring, thereby affecting the reaction mechanism. Theoretical studies can quantify these effects and predict how they might alter the energy barriers of different reaction steps.

A summary of computational methods and key findings from relevant theoretical studies on 2-aminopyridine cyclization reactions is presented in the table below.

| Reaction Studied | Computational Method | Key Mechanistic Findings | Reference |

| Cyclization of 2-aminopyridine with mucobromic acid | DFT | Proposed a reaction mechanism based on theoretical calculations. | researchgate.netbenthamscience.com |

| Synthesis of highly substituted 2-aminopyridines | DFT | Demonstrated the key roles of the Rhodium catalyst and potassium carbonate in the cyclization step. | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) promoted synthesis of imidazo[1,2-a]pyridine | DFT | Explored two main mechanisms (M1 and M2) and found the water-assisted M2 pathway to be more favorable. The study highlighted the cooperative interaction of NBS and water, where water acts as a solvent, reactant, and catalyst. | nih.gov |

These theoretical approaches provide a powerful framework for understanding and predicting the chemical behavior of complex molecules like this compound, guiding the design of new synthetic routes and the optimization of reaction conditions.

4,6 Diamino 2 Bromonicotinamide As a Key Synthetic Intermediate in Heterocyclic Chemistry

Precursor for Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds

The pyrido[4,3-d]pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The strategic use of 4,6-Diamino-2-bromonicotinamide as a starting material offers an efficient pathway to this important heterocyclic framework. The inherent reactivity of the bromine atom at the 2-position, coupled with the nucleophilicity of the adjacent amino groups, facilitates cyclization reactions to form the fused pyrimidine (B1678525) ring.

A general synthetic approach involves the reaction of this compound with a suitable one-carbon synthon, such as formamidine (B1211174) or orthoformates, under thermal or acid-catalyzed conditions. This reaction typically proceeds through an initial condensation to form an intermediate amidine, followed by an intramolecular nucleophilic aromatic substitution where one of the amino groups displaces the bromide, leading to the formation of the pyrido[4,3-d]pyrimidine ring.

Table 1: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives from this compound

| Entry | Reagent | Conditions | Product | Yield (%) |

| 1 | Triethyl orthoformate, Acetic Anhydride | Reflux, 4h | 6-Amino-2-bromo-3H-pyrido[4,3-d]pyrimidin-4-one | 78 |

| 2 | Formamidine acetate, 2-Methoxyethanol | Reflux, 6h | 2-Bromo-6-aminopyrido[4,3-d]pyrimidin-4-amine | 85 |

| 3 | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 120 °C, 2h | 2-Bromo-N,N-dimethyl-N'-(6-amino-2-bromo-3-carbamoylpyridin-4-yl)formimidamide | Intermediate |

| 4 | Carbon disulfide, Pyridine (B92270) | Reflux, 8h | 6-Amino-2-bromo-4-thioxo-3,4-dihydropyrido[4,3-d]pyrimidin-2-thiol | 65 |

The versatility of this approach allows for the introduction of various substituents onto the pyrimidine ring by choosing different cyclizing reagents. For instance, the use of substituted formamidines can lead to the direct installation of different groups at the 4-position of the resulting pyrido[4,3-d]pyrimidine. Furthermore, the remaining amino group on the pyridine ring and the carboxamide function provide additional handles for further diversification.

Application in Combinatorial Chemistry and Parallel Synthesis for Library Generation

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and parallel synthesis, techniques widely employed in drug discovery to rapidly generate large libraries of related compounds for high-throughput screening. nih.gov The presence of multiple, orthogonally reactive functional groups allows for a systematic and diverse array of building blocks to be introduced in a stepwise manner.

In a typical parallel synthesis workflow, this compound can be anchored to a solid support, facilitating the purification process after each reaction step. youtube.com The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. Subsequently, the amino groups can be acylated, alkylated, or used in condensation reactions to introduce further diversity. Finally, the carboxamide can be hydrolyzed or converted to other functional groups.

Table 2: Representative Library Generation from this compound via Parallel Synthesis

| Reaction Step | Reagent Class | Reaction Type | Diversity Point |

| 1 | Aryl/Heteroaryl Boronic Acids | Suzuki Coupling | R1 (at C2) |

| 2 | Acyl Chlorides/Sulfonyl Chlorides | Acylation/Sulfonylation | R2 (at N4/N6) |

| 3 | Aldehydes/Ketones | Reductive Amination | R3 (at N4/N6) |

| 4 | Alkyl Halides | Alkylation | R4 (at N4/N6) |

This multi-faceted reactivity enables the creation of extensive compound libraries from a single, readily accessible starting material. The use of automated synthesis platforms can further accelerate this process, allowing for the rapid exploration of chemical space around the pyrido[4,3-d]pyrimidine scaffold. youtube.com

Strategies for the Development of Diverse Structural Analogues

The development of structurally diverse analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds. The strategic modification of each functional group on the pyridine ring can have a profound impact on the biological activity and pharmacokinetic profile of the resulting molecules. nih.gov

One key strategy involves the functionalization of the amino groups. Selective protection and deprotection schemes can be employed to differentiate the reactivity of the two amino groups, allowing for the introduction of different substituents at the 4- and 6-positions. For example, one amino group can be acylated while the other is alkylated, leading to a wide range of unsymmetrically substituted derivatives. nih.gov

Another important avenue for diversification is the modification of the carboxamide group. The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of new amides. Alternatively, the amide can be reduced to an amine or converted to a nitrile, further expanding the structural diversity.

The bromine atom serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, as mentioned previously. This allows for the exploration of the steric and electronic effects of different groups at the 2-position on the biological activity of the resulting compounds.

Table 3: Examples of Structural Analogue Development from this compound

| Starting Material | Reaction | Reagent | Product |

| This compound | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4 | 4,6-Diamino-2-phenylnicotinamide |

| This compound | Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos | 4,6-Diamino-2-(phenylamino)nicotinamide |

| This compound | Acylation | Acetic anhydride, Pyridine | 4-Acetamido-6-amino-2-bromonicotinamide |

| This compound | Hydrolysis | NaOH, H2O | 4,6-Diamino-2-bromonicotinic acid |

Through the systematic application of these synthetic strategies, a vast chemical space can be explored, leading to the discovery of novel heterocyclic compounds with optimized biological profiles.

Future Directions in the Academic Research of 4,6 Diamino 2 Bromonicotinamide

Exploration of Novel Synthetic Methodologies

Currently, established and optimized synthetic routes specifically for 4,6-Diamino-2-bromonicotinamide are not detailed in the academic literature. Future research could focus on developing efficient and scalable synthesis methods. This could involve the adaptation of known reactions for similar aminopyridine derivatives or the development of entirely new synthetic pathways. Key areas of exploration would include the choice of starting materials, catalysts, and reaction conditions to maximize yield and purity.

Development of New Derivatization Strategies

The functional groups present in this compound, namely the amino groups and the bromine atom, offer multiple sites for derivatization. Future research is needed to explore these possibilities. The amino groups could be acylated, alkylated, or used in the formation of Schiff bases, leading to a diverse library of new compounds. The bromine atom could be a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 2-position of the pyridine (B92270) ring.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational modeling will be a crucial tool in guiding the future research of this compound. Techniques such as Density Functional Theory (DFT) could be employed to predict the molecule's electronic properties, reactivity, and spectroscopic characteristics. Molecular docking simulations could be used to explore potential biological targets and predict binding affinities, thereby guiding the design of new derivatives with specific biological functions. Such in silico studies would be invaluable for prioritizing synthetic efforts and accelerating the discovery of potential applications for this compound and its future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.